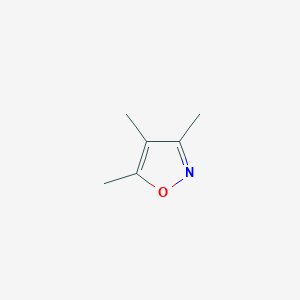

3,4,5-Trimethylisoxazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4,5-trimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-4-5(2)7-8-6(4)3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHKWBQZEBMFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902518 | |

| Record name | 3,4,5-Trimethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10557-82-1 | |

| Record name | 3,4,5-Trimethylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10557-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxazole, 3,4,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOXAZOLE, 3,4,5-TRIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5ZX92B98S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Early Discoveries in Isoxazole Chemistry

Genesis of the Isoxazole (B147169) Ring System and its Chemical Significance

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. ijpcbs.comajpcrjournal.com Its journey into chemical prominence began in 1888 with Ludwig Claisen's recognition of the cyclic structure of 3-methyl-5-phenylisoxazole. ijpcbs.comajpcrjournal.comjetir.orgresearchgate.net This discovery was a significant milestone, establishing that these rings possessed aromatic characteristics, although they could be highly labile, particularly in basic conditions. ijpcbs.comajpcrjournal.comresearchgate.net

The chemical significance of the isoxazole ring is vast and varied. It is a structural motif found in numerous natural products, such as ibotenic acid, and forms the core of many commercially available drugs. researchgate.netwikipedia.org Derivatives of isoxazole exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and anticonvulsant properties. nih.gov The versatility of the isoxazole ring allows for the synthesis of a diverse array of derivatives with enhanced bioactivity and selectivity, making it a privileged structure in drug discovery. nih.govrsc.org Furthermore, the isoxazole ring serves as a valuable synthetic intermediate. The inherent weakness of the nitrogen-oxygen bond allows for controlled ring-cleavage under specific conditions, providing access to a variety of difunctionalized compounds. researchgate.net

Pioneering Syntheses of 3,4,5-Trimethylisoxazole

The first synthesis of the isoxazole ring is credited to Dunstan and Dymond, who successfully isolated a liquid base which they identified as this compound. ijpcbs.comajpcrjournal.comjetir.orgresearchgate.net

In a foundational contribution to isoxazole chemistry, Wyndham Rowland Dunstan and T. S. Dymond reported the formation of this compound. ijpcbs.comjetir.orgmultistudiesjournal.com Their method involved the simple yet effective process of heating nitroethane with aqueous alkalies. ijpcbs.comajpcrjournal.comjetir.orgresearchgate.netmultistudiesjournal.comresearchgate.netwjpsonline.com This reaction represented the first successful synthesis of the isoxazole ring system and laid the groundwork for future investigations into this class of heterocyclic compounds. ijpcbs.comajpcrjournal.comresearchgate.net The oxidation of a nitroethane anion with ammonium (B1175870) persulfate in the presence of an excess of sodium nitrite (B80452) can also produce acetaldehyde (B116499), which subsequently leads to the formation of this compound. rsc.org

Table 1: Pioneering Synthesis of this compound

| Researchers | Starting Material | Reagent | Product |

|---|

The reaction mechanism for the formation of this compound from nitroethane under alkaline conditions is complex. rsc.orgrsc.org Early on, the "doctrine of tautomerism" was suggested as a potential contributing factor to understanding the transformation, though a detailed mechanism was not initially proposed. rsc.orgrsc.org

Later studies delved deeper into the reaction pathways. It was proposed that the base-catalyzed condensation of nitroethane is a key process. researchgate.net A critical initial step in this pathway is the basic hydrolysis of nitroethane to form acetaldehyde. researchgate.net This is followed by a series of subsequent condensation and elimination reactions that ultimately lead to the cyclization and formation of the this compound ring. researchgate.net Research utilizing ¹⁴C-labelled intermediates and acetaldehyde-d₄ helped to elucidate a relatively straightforward mechanism that could account for the observed intermediates in the reaction sequence. researchgate.net

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-methyl-5-phenylisoxazole |

| Acetaldehyde |

| Acetaldehyde-d₄ |

| Ibotenic acid |

| Nitroethane |

Advanced Synthetic Methodologies for 3,4,5 Trimethylisoxazole and Its Analogues

Base-Catalyzed Condensation Reactions

The formation of 3,4,5-trimethylisoxazole from primary nitroalkanes is a well-established method that proceeds under basic conditions. This transformation involves a cascade of reactions, initiated by the hydrolysis of the nitroalkane to an aldehyde, which then participates in subsequent condensation and cyclization steps.

Formation from Primary Nitroalkanes, including Nitroethane and 1-Nitropropane (B105015)

Primary nitroalkanes, such as nitroethane and 1-nitropropane, serve as key starting materials for the synthesis of this compound and its corresponding trialkylated analogues through a base-catalyzed condensation process. cdnsciencepub.comresearchgate.netrsc.org The prolonged action of an alkali on nitroethane is a known route to produce this compound. cdnsciencepub.com Similarly, 1-nitropropane under comparable conditions yields triethylisoxazole. cdnsciencepub.comrsc.org The foundational step in this reaction sequence is the basic hydrolysis of the primary nitroalkane to its corresponding aldehyde. cdnsciencepub.comresearchgate.net For instance, nitroethane is hydrolyzed to acetaldehyde (B116499), which is a crucial intermediate in the formation of the isoxazole (B147169) ring. cdnsciencepub.comresearchgate.netrsc.org

The reaction of nitroethane in the presence of a concentrated solution of potassium carbonate has been shown to yield this compound, alongside acetonitrile (B52724) and nitrite (B80452) ions. cdnsciencepub.com The use of an organic base like propylamine (B44156) in an aqueous solution with nitroethane has also been reported to facilitate the formation of an intermediate, 3-methyl-2,4-pentanedionedioxime, which subsequently converts to this compound upon heating. cdnsciencepub.com

Detailed Mechanistic Pathways Involving Acetaldehyde and Nitroolefins

The mechanism for the base-catalyzed formation of this compound from nitroethane is a multi-step process initiated by the in-situ generation of acetaldehyde. cdnsciencepub.comresearchgate.net The key mechanistic steps are as follows:

Formation of Acetaldehyde: Nitroethane undergoes basic hydrolysis to produce acetaldehyde and a nitrite ion. cdnsciencepub.com

Henry Reaction and Dehydration: The newly formed acetaldehyde then reacts with another molecule of nitroethane in a Henry reaction to form a nitroalcohol. This intermediate subsequently dehydrates to yield a nitroolefin. cdnsciencepub.com

Michael Addition: The nitroolefin then undergoes a Michael addition with another molecule of nitroethane, leading to the formation of 2,4-dinitro-3-methylpentane. cdnsciencepub.com

Cyclization and Elimination: This dinitro intermediate proceeds to form 3-methylpentane-2,4-dione dioxime, which then cyclizes and eliminates water to furnish the final product, this compound. cdnsciencepub.com

This sequence of condensation and elimination reactions provides a clear pathway from the simple primary nitroalkane to the more complex heterocyclic product. cdnsciencepub.comresearchgate.net

Elucidation of Intermediates through Isotopic Labeling (e.g., 14C-labeled, acetaldehyde-d4)

To substantiate the proposed mechanistic pathway, isotopic labeling studies have been instrumental. The use of ¹⁴C-labeled intermediates and deuterated acetaldehyde (acetaldehyde-d₄) has provided strong evidence for the involvement of the proposed intermediates. cdnsciencepub.comresearchgate.net

When the reaction was conducted in the presence of acetaldehyde-1-¹⁴C, a high percentage of the radioactivity was incorporated into the resulting this compound, confirming that acetaldehyde is a direct precursor. cdnsciencepub.com Furthermore, experiments using acetaldehyde-d₄ resulted in a significant reduction (approximately 40%) in the intensity of the C-4 methyl singlet in the nuclear magnetic resonance (NMR) spectrum of the this compound product. cdnsciencepub.com This observation strongly supports the incorporation of the acetaldehyde methyl group at the C-4 position of the isoxazole ring, aligning with the proposed mechanism. cdnsciencepub.com These isotopic labeling experiments have been crucial in providing a satisfactory and relatively simple mechanism that accounts for all the observed intermediates in the reaction sequence. cdnsciencepub.comresearchgate.net

Cyclization Reactions with Hydroxylamine (B1172632)

An alternative and efficient route to this compound involves the cyclization of 1,3-dicarbonyl compounds with hydroxylamine. This method is a classic and widely used approach for the synthesis of isoxazole derivatives.

Synthesis from 1,3-Diketones (e.g., 3-Methylpentane-2,4-dione)

The reaction of a 1,3-diketone with hydroxylamine is a direct method for the formation of the isoxazole ring. Specifically, this compound can be synthesized from 3-methylpentane-2,4-dione and hydroxylamine hydrochloride. cdnsciencepub.com The 1,3-dioximes, which can be formed from the diketone and hydroxylamine, are well-known precursors for the preparation of isoxazoles. cdnsciencepub.com The reaction proceeds through the formation of a dioxime intermediate which then undergoes cyclization to form the stable aromatic isoxazole ring. cdnsciencepub.com

Reaction Conditions and Yield Optimization

The successful synthesis of this compound from 3-methylpentane-2,4-dione requires specific reaction conditions to ensure optimal yield and purity. A reported procedure involves heating a mixture of 3-methylpentane-2,4-dione (12 g) and hydroxylamine hydrochloride (16 g) in a saturated aqueous solution of potassium carbonate (100 ml). cdnsciencepub.com

| Parameter | Value |

| Reactants | 3-Methylpentane-2,4-dione, Hydroxylamine hydrochloride |

| Solvent | Saturated aqueous potassium carbonate |

| Temperature | 60-70 °C |

| Reaction Time | 4 hours |

The data in the table is based on a specific experimental procedure and may be subject to optimization. cdnsciencepub.com

The reaction mixture is heated for 4 hours, during which a reddish oil containing the product is formed. For purification, the oil is separated and treated with a saturated aqueous solution of mercuric chloride to form a water-insoluble mercury complex. This complex is then suspended in water and distilled. The distillate is extracted with chloroform, and after drying and evaporation of the solvent, a pale yellow oil of this compound is obtained. cdnsciencepub.com

1,3-Dipolar Cycloaddition Strategies

The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, typically an alkyne or alkene, is a cornerstone of isoxazole synthesis. nih.gov This powerful transformation, also known as the Huisgen cycloaddition, provides a direct route to the five-membered isoxazole ring. researchgate.net

The most effective and widely employed method for isoxazole formation is the cycloaddition of nitrile oxides with alkynes. mdpi.com For the specific synthesis of this compound, this reaction would involve the 1,3-dipolar cycloaddition of acetonitrile oxide (the 1,3-dipole) with 2-butyne (B1218202) (the dipolarophile). Nitrile oxides are unstable intermediates and are typically generated in situ from precursors such as hydroximoyl chlorides (by dehydrohalogenation), aldoximes (by oxidation), or nitroalkanes. nih.gov

The general reaction scheme is as follows:

Reactants for this compound Synthesis| Reactant Type | Chemical Compound | Role |

|---|---|---|

| 1,3-Dipole (precursor) | Acetonitrile Oxide | Forms the C-N-O fragment of the ring |

This approach is versatile, allowing for the synthesis of a wide array of substituted isoxazoles by varying the substituents on both the nitrile oxide and the alkyne. However, the synthesis of 3,4,5-trisubstituted isoxazoles requires the use of internal (disubstituted) alkynes, which introduces challenges in controlling the reaction's regioselectivity. beilstein-journals.org

Regioselectivity is a critical factor in the 1,3-dipolar cycloaddition for synthesizing asymmetrically substituted isoxazoles. In thermal cycloadditions involving non-terminal alkynes, a mixture of regioisomers can be formed, which complicates purification and reduces the yield of the desired product. beilstein-journals.org The outcome of the cycloaddition is governed by both steric and electronic effects of the substituents on the alkyne and the nitrile oxide.

For instance, the reaction of a nitrile oxide with a terminal alkyne typically yields the 3,5-disubstituted isoxazole with high regioselectivity. beilstein-journals.org However, for a 3,4,5-trisubstituted isoxazole, an internal alkyne is necessary, and achieving high regioselectivity can be challenging. Frontier Molecular Orbital (FMO) theory is often used to predict the favored regioisomer by considering the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the dipole, and vice versa. Stereoselectivity, while a crucial consideration in cycloadditions with alkenes leading to chiral isoxazolidines, is not a factor in the formation of the aromatic isoxazole ring from an alkyne. nih.gov

Catalytic Approaches in Isoxazole Synthesis

To overcome the limitations of thermal cycloadditions, particularly poor regioselectivity and harsh reaction conditions, various catalytic systems have been developed.

Copper(I) catalysts are widely used in 1,3-dipolar cycloaddition reactions, famously in the azide-alkyne "click chemistry." In isoxazole synthesis, copper catalysts can promote the reaction at room temperature and improve yields. nih.govbeilstein-journals.org However, these catalysts are most effective for reactions involving terminal alkynes, leading selectively to 3,5-disubstituted isoxazole products. nih.govbeilstein-journals.org The synthesis of 3,4,5-trisubstituted isoxazoles from highly substituted, non-terminal alkynes generally does not proceed effectively with copper catalysts at room temperature. nih.govbeilstein-journals.org

The choice of catalyst can profoundly influence both the efficiency and the regiochemical outcome of the cycloaddition. While copper catalysts favor the formation of 3,5-disubstituted isoxazoles, other transition metals can provide access to different regioisomers. For example, ruthenium(II) catalysts have been shown to enable the smooth synthesis of 3,4,5-trisubstituted isoxazoles at room temperature with high yields and regioselectivity. beilstein-journals.org This catalyst-controlled regioselectivity allows for the targeted synthesis of specific isoxazole isomers that are difficult to obtain through conventional thermal methods.

Catalyst Influence on Isoxazole Regioselectivity

| Catalyst | Favored Product from Terminal Alkyne | Efficacy for 3,4,5-Trisubstituted Isoxazoles |

|---|---|---|

| Copper(I) | 3,5-Disubstituted | Low |

Palladium catalysts have also been employed for the electrophilic intramolecular cyclization of alkynes and aldoximes to produce 3,4,5-trisubstituted isoxazoles. beilstein-journals.org However, the scope of this method can be limited by the need to pre-synthesize the specific substituted 2-alkyne-1-one O-methyl oxime substrates. beilstein-journals.org

Modern Synthetic Techniques and Process Intensification

Recent advancements in chemical synthesis aim to improve reaction efficiency, safety, and sustainability. These modern techniques are increasingly being applied to the synthesis of complex heterocyclic compounds like this compound.

One significant advancement is the adoption of flow chemistry . The synthesis of trisubstituted isoxazoles often involves multiple steps, such as oxime formation, chlorination to a hydroximoyl chloride, and finally, cycloaddition. researchgate.net Performing these sequences in a continuous flow setup offers several advantages over traditional batch processing. Flow reactors provide superior heat transfer, mitigating the risks associated with exothermic steps like chlorination and enabling safe operation at higher temperatures to accelerate reactions. researchgate.net This approach can improve yields, reduce reaction times, and allow for safer, more scalable production. researchgate.netacs.org

Microwave-assisted synthesis is another powerful technique for process intensification. Microwave irradiation can dramatically increase the rate of chemical reactions, leading to higher product yields in significantly shorter times compared to conventional heating methods. abap.co.inresearchgate.net For isoxazole synthesis via 1,3-dipolar cycloaddition, microwave assistance can promote cleaner reactions with fewer by-products and offers an energy-efficient protocol. nih.govabap.co.innih.gov

Alternative synthetic routes that bypass the traditional cycloaddition have also been developed. One notable method is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.gov This pathway provides a versatile and efficient means to generate highly substituted isoxazoles, including 3,4,5-trisubstituted analogues, under mild conditions, tolerating a wide variety of functional groups. nih.gov

Microwave-Assisted Synthesis in Continuous-Flow Microreactors

The integration of microwave heating with continuous-flow microreactors has emerged as a powerful tool for the synthesis of isoxazole derivatives, including this compound. thieme-connect.comthieme-connect.de This approach leverages the unique advantages of both technologies to achieve rapid and efficient chemical transformations. Microreactors, with their high surface-to-volume ratios and small internal volumes, allow for superior mass and heat transfer, more efficient mixing, and precise control over reaction conditions such as temperature and residence time. thieme-connect.com

When combined with microwave irradiation, which provides rapid and selective dielectric heating, these systems can dramatically reduce reaction times from hours to minutes. chemicaljournals.com The synthesis of 3,4,5-trisubstituted and 3,5-disubstituted isoxazoles has been successfully demonstrated using this combined approach. thieme-connect.comthieme-connect.de

In a typical setup, reagent solutions are pumped through a microreactor, which consists of a capillary tube passing through a microwave cavity. thieme-connect.com For instance, a fused-silica capillary with an internal diameter of 100 μm can be wound through the microwave cavity to create a reaction volume of just a few microliters. thieme-connect.com The temperature is precisely monitored using an infrared pyrometer. thieme-connect.com This setup allows for the rapid optimization of reaction conditions and has been shown to be particularly effective for less reactive starting materials, where microwave heating significantly enhances the reaction rate. thieme-connect.comthieme-connect.de The continuous nature of the process minimizes the risks associated with handling hazardous materials, as only small quantities are reacting at any given moment. core.ac.uk

Table 1: Example of a Continuous-Flow Microwave-Assisted Isoxazole Synthesis Setup

| Parameter | Description |

| Reactor Type | Fused-silica capillary microreactor |

| Reaction Volume | ~3 μL |

| Heating Method | Microwave irradiation (e.g., CEM Discover reactor) |

| Temperature Control | Standard IR pyrometer |

| Reagent Introduction | Syringe pump |

This table illustrates a typical experimental setup for the synthesis of isoxazole derivatives in a continuous-flow microwave-heated microreactor. thieme-connect.com

Strategies for Reaction Optimization and Scale-Up

A primary advantage of continuous-flow synthesis is the straightforward pathway from reaction optimization to scale-up without the need for extensive re-optimization. nih.gov The process begins with screening and optimizing reaction parameters on a microscale, which can then be translated to larger production volumes. ru.nl

Reaction Optimization: Optimization in a continuous-flow system involves systematically adjusting several key parameters to maximize yield, purity, and throughput. These parameters include:

Temperature: The effect of temperature on the reaction rate and selectivity is studied.

Residence Time: This is controlled by altering the flow rate of the reagents or the volume of the reactor. Longer residence times can lead to higher conversion but may also promote the formation of byproducts.

Reagent Concentration: Varying the concentration of starting materials can influence reaction kinetics and product yield.

Microwave Power: In microwave-assisted systems, the applied power can be adjusted to control the heating rate and final temperature.

Scale-Up Strategies: Once the optimal conditions are identified in a microreactor, the process can be scaled up to produce larger quantities of the target compound. ru.nl For the synthesis of this compound, a scale-up reaction operating at 120 °C with a residence time of six minutes achieved a production rate of 1.15 g/h. thieme-connect.com

Common strategies for scaling up continuous-flow reactions include:

Increasing Reactor Dimensions: Moving to a reactor with larger internal channel dimensions to accommodate higher flow rates.

Extended Operation Time: Since the process is continuous, larger quantities can be produced simply by running the reactor for a longer duration. For example, a system producing several grams per hour can yield over 100 grams in a 24-hour period. core.ac.uk

Integrated Downstream Processing: Incorporating in-line purification steps, such as liquid-liquid extraction or chromatography, can create a fully automated and telescoped process from starting materials to the final, purified product. nih.gov The use of packed-bed reactors containing solid-supported reagents or scavengers can also facilitate purification by immobilizing byproducts or excess reagents, allowing the desired product to flow through. nih.gov

Table 2: Optimized Conditions and Scale-Up for this compound Synthesis

| Parameter | Optimized Value |

| Compound | This compound |

| Temperature | 120 °C |

| Residence Time | 6 minutes |

| Flow Rate | 58 μL/min |

| Production Rate | 1.15 g/h |

This table presents the optimized conditions for the scale-up synthesis of this compound using a continuous-flow microwave-assisted method. thieme-connect.com

These advanced methodologies represent a significant step forward in the synthesis of this compound and its analogues, offering a pathway to more efficient, controlled, and scalable chemical production.

Chemical Reactivity and Mechanistic Investigations of 3,4,5 Trimethylisoxazole

Photochemical Reactions and Cycloadditions

The photochemical behavior of 3,4,5-trimethylisoxazole is characterized by its participation in [2+2] photocycloaddition reactions, particularly the Paternò-Büchi reaction, to form four-membered oxetane (B1205548) rings. wikipedia.org This reaction involves the interaction of an electronically excited carbonyl compound with the ground-state isoxazole (B147169).

This compound undergoes the Paternò-Büchi reaction with various aromatic and aliphatic aldehydes upon irradiation with UV light (λ = 300 nm). beilstein-journals.org The reaction involves the [2+2] cycloaddition of the excited aldehyde to the C4=C5 double bond of the isoxazole ring, yielding bicyclic oxetanes. beilstein-journals.org Notably, the reaction is most effective with aromatic aldehydes, while aliphatic aldehydes like propionaldehyde (B47417) show no significant product formation under similar conditions. beilstein-journals.org

The efficiency of this photocycloaddition is highly dependent on the substitution pattern of the isoxazole ring, with this compound showing significantly higher reactivity compared to less methylated analogues. beilstein-journals.org The table below summarizes the results from the photocycloaddition of various aldehydes to this compound.

Table 1: Photocycloaddition of Aldehydes to this compound

| Aldehyde Reactant | Solvent | Irradiation Time (h) | Conversion (%) |

|---|---|---|---|

| Benzaldehyde (B42025) | Acetonitrile-d3 | 2 | 50 |

| 4-Methoxybenzaldehyde | Acetonitrile-d3 | 2 | 80 |

| 4-(Dimethylamino)benzaldehyde | Acetonitrile-d3 | 2 | 80 |

Data sourced from Griesbeck et al., 2011. beilstein-journals.org

The Paternò-Büchi reaction of this compound with aldehydes proceeds with high levels of selectivity. beilstein-journals.org

Regioselectivity: The reaction is highly regioselective, with the aldehyde's carbonyl oxygen atom consistently bonding to the C4 position of the isoxazole ring and the carbonyl carbon bonding to the C5 position.

Diastereoselectivity: A high degree of diastereoselectivity is observed, leading exclusively to the formation of the exo-adduct. beilstein-journals.org The substituent from the aldehyde is oriented away from the isoxazole ring in the resulting bicyclic oxetane structure. This stereochemical outcome is a common feature in Paternò-Büchi reactions involving cyclic alkenes and is influenced by the steric and electronic interactions in the transition state and intermediate species. nih.govresearchgate.net

The combination of these selective processes means that the reaction produces a single, well-defined stereoisomer of the oxetane product. beilstein-journals.org

Methyl substitution on the isoxazole ring is a critical factor governing the success of the photochemical cycloaddition. beilstein-journals.org Experimental studies comparing isoxazole, 5-methylisoxazole (B1293550), 3,5-dimethylisoxazole (B1293586), and this compound show a clear trend: increasing the number of methyl groups on the ring enhances both the reaction conversion and the stability of the resulting oxetane product. beilstein-journals.org

When irradiated with benzaldehyde for two hours, unsubstituted isoxazole and 5-methylisoxazole yielded no detectable photoadducts. 3,5-Dimethylisoxazole showed a modest conversion, while this compound gave the highest conversion, demonstrating the profound effect of the trimethyl substitution pattern. beilstein-journals.org

Table 2: Effect of Isoxazole Methylation on Photocycloaddition with Benzaldehyde

| Isoxazole Substrate | Conversion (%) | Product Stability |

|---|---|---|

| Isoxazole | 0 | - |

| 5-Methylisoxazole | 0 | - |

| 3,5-Dimethylisoxazole | 20 | Low |

| This compound | 50 | High |

Data sourced from Griesbeck et al., 2011. beilstein-journals.org

This increased reactivity is attributed to electronic effects; methyl groups are electron-donating, which raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the isoxazole. beilstein-journals.org This reduces the energy gap between the isoxazole's HOMO and the Singly Occupied Molecular Orbital (SOMO) of the excited carbonyl compound, facilitating the orbital interaction required for the reaction. beilstein-journals.org Furthermore, the resulting arylated bicyclic oxetanes derived from this compound exhibit the highest thermal stability among the tested substrates, although they remain sensitive to acid. beilstein-journals.org

The Paternò-Büchi reaction generally proceeds via the formation of an intermediate species after the initial interaction between the excited carbonyl compound and the ground-state alkene. nih.gov For reactions involving aldehydes like benzaldehyde, the mechanism typically involves the triplet excited state of the carbonyl. beilstein-journals.org

The key steps are:

Excitation: The carbonyl compound absorbs a photon, promoting it to an excited singlet state (S1), which then typically undergoes efficient intersystem crossing (ISC) to the more stable triplet state (T1).

Intermediate Formation: The excited triplet carbonyl interacts with the C4=C5 double bond of the this compound to form a triplet 1,4-biradical intermediate. researchgate.net The regioselectivity of the reaction is determined at this stage, with the initial bond forming between the carbonyl oxygen and the more electron-rich carbon of the double bond (C4), leading to the most stable biradical intermediate.

Spin Inversion and Ring Closure: The triplet biradical undergoes spin inversion to a singlet biradical, which then rapidly collapses to form the final four-membered oxetane ring. The diastereoselectivity (favoring the exo product) is established during the ring closure step, which adopts a conformation that minimizes steric hindrance. researchgate.net

As mentioned previously, the reaction is under Frontier Molecular Orbital (FMO) control. The increased electron-donating character of the three methyl groups in this compound raises the energy of its HOMO. beilstein-journals.org This leads to a smaller energy difference between the isoxazole HOMO and the aldehyde's SOMO, accelerating the initial interaction and explaining the higher conversion rates observed for the fully methylated substrate. beilstein-journals.org

Substitution and Functionalization Reactions

Studies on the acidity of protons on methyl groups attached to the isoxazole ring have been investigated through base-catalyzed hydrogen-deuterium (H-D) exchange. wikipedia.orgnih.gov While specific data for this compound is not detailed, extensive studies on the closely related 3,5-dimethylisoxazole provide significant insight into the expected reactivity.

In base-catalyzed H-D exchange using methanol-d, 3,5-dimethylisoxazole was found to react regioselectively, with deuterium (B1214612) incorporation occurring exclusively at the C-5 methyl group. The C-3 methyl group remained unreactive under the same conditions. This preferential exchange is due to the greater stability of the carbanion intermediate formed at the C-5 position.

Impact of Electronic and Steric Factors on Reaction Rates and Regioselectivity

The reactivity of the this compound ring is governed by the interplay of electronic contributions from the heteroatoms and the attached methyl groups, as well as the steric hindrance imposed by these groups.

Electronic Factors: Methyl groups are known to be electron-donating through an inductive effect (+I). In this compound, the presence of three such groups increases the electron density of the aromatic ring compared to unsubstituted isoxazole. This heightened electron density is expected to make the ring more susceptible to attack by electrophiles. Conversely, this same effect would decrease its reactivity toward nucleophiles. In reactions such as cycloadditions, the electronic nature of the substituents is a determining factor in the regioselectivity of the product. nih.govmdpi.com For instance, in inverse electron-demand hetero-Diels-Alder reactions, the electron-rich nature of the trimethylated isoxazole ring would favor reactions with electron-poor dienophiles. rsc.org

Steric Factors: Steric hindrance is a significant consequence of the spatial bulk of the three methyl groups surrounding the isoxazole core. nih.gov These groups can physically block the approach of reagents to the ring, thereby slowing down reaction rates. nih.gov This effect is particularly pronounced for reactions that require a specific orientation or proximity to the ring atoms. For example, any reaction involving nucleophilic or electrophilic attack directly on the ring carbons (C3, C4, C5) or the nitrogen atom would be sterically hindered. This hindrance can also dictate the regioselectivity of a reaction, favoring attack at less crowded positions if any were available, or preventing the reaction altogether if the target site is too encumbered. In some cases, steric repulsion between bulky substituents can be released in a reaction's transition state, which can paradoxically accelerate a reaction, though this is less common. nih.gov

Table 1: Anticipated Effects of Substituents on Isoxazole Reactivity

| Factor | Effect of Three Methyl Groups | Impact on Reaction Rate | Impact on Regioselectivity |

|---|---|---|---|

| Electronic | Electron-donating (+I effect) | Increases rate with electrophiles; Decreases rate with nucleophiles. | Influences the orientation of addition in cycloaddition reactions. |

| Steric | Increased steric hindrance | Generally decreases reaction rates by blocking reagent approach. | Can direct incoming groups to less hindered positions or prevent reaction at crowded sites. |

Decomposition and Stability Studies

The stability of the isoxazole ring is a critical aspect of its chemistry. While aromatic, the inherent weakness of the N-O single bond makes it susceptible to cleavage under various energetic conditions, including thermal, photochemical, or chemical induction. researchgate.netacs.orgnsf.gov

Thermolysis Under Varied Conditions (e.g., Pressure, Temperature, Solvent Polarity)

The thermal decomposition (thermolysis) of isoxazoles typically proceeds via the initial cleavage of the N-O bond. This primary step requires significant energy input and results in the formation of reactive intermediates.

Temperature : Increasing the temperature provides the necessary activation energy to break the weak N-O bond, initiating the decomposition cascade. For isoxazoles in general, this ring-opening is often the rate-determining step. Theoretical studies on unsubstituted isoxazole suggest that upon photoexcitation, this bond cleavage can occur on an ultrafast timescale (within 100 femtoseconds). acs.org While thermal activation is different, it targets the same weak bond. The resulting diradical or vinyl nitrene intermediates are highly reactive and undergo subsequent rearrangements or reactions to form stable products. rsc.org

Pressure : Specific data on the effect of pressure on the thermolysis of this compound is not readily available in the reviewed literature. In general, for unimolecular decomposition reactions in the gas phase, pressure can influence reaction rates by affecting the collisional activation of molecules.

Solvent Polarity : The polarity of the solvent can influence decomposition rates and pathways. While comprehensive studies on isoxazole are sparse, research on the stability of various compounds in DMSO indicates that the presence of water is a more significant factor in causing compound loss than oxygen. nih.gov For decomposition pathways that involve polar or charged intermediates, polar solvents would be expected to stabilize these species, potentially lowering the activation energy and accelerating the rate of decomposition. Conversely, nonpolar solvents might favor pathways that proceed through radical, uncharged intermediates.

Mechanistic Changes Induced by Environmental Factors and Additives

The decomposition mechanism of isoxazoles can be significantly altered by the presence of external agents or environmental conditions. These factors can provide lower-energy pathways for ring cleavage, often leading to different products than those observed in simple thermolysis.

Additives (Lewis Acids and Metal Carbonyls) : The decomposition of isoxazoles can be catalyzed by additives. Lewis acids, such as titanium tetrachloride (TiCl₄), are known to coordinate with the heteroatoms of the isoxazole ring. rsc.org This coordination can weaken the N-O bond, facilitating its cleavage under milder conditions than thermal decomposition alone. Furthermore, certain transition metal complexes are highly effective at promoting ring cleavage. For example, hexacarbonylmolybdenum [Mo(CO)₆] and pentacarbonyliron [Fe(CO)₅] induce a reductive cleavage of the N-O bond in the presence of water to yield β-amino enones. rsc.org This process is proposed to occur via the formation of an N-complexed isoxazole intermediate, followed by rearrangement to a complexed nitrene, which is then reduced. rsc.org

Environmental Factors (Photolysis) : Irradiation with light (photolysis) provides an alternative energetic pathway for isoxazole decomposition. Computational studies have shown that photoexcitation of the isoxazole ring can lead to efficient N-O bond cleavage. acs.org This photochemical ring-opening generates different excited-state intermediates compared to thermal methods and can lead to a distinct set of final products. This method is a key example of how an environmental factor can induce a specific mechanistic change.

Table 2: Summary of Isoxazole Decomposition Pathways

| Condition | Inducing Agent/Factor | Primary Mechanistic Step | Common Outcome/Products |

|---|---|---|---|

| Thermal | High Temperature | Homolytic cleavage of the N-O bond | Ring-opened intermediates (e.g., vinyl nitrenes), subsequent rearrangements. |

| Photochemical | UV Light | Photoexcitation followed by N-O bond cleavage | Ring-opened excited state intermediates leading to various isomers or fragments. acs.org |

| Catalytic | Lewis Acids (e.g., TiCl₄) | Coordination to N or O, weakening of the N-O bond | Catalyzed ring-opening at lower temperatures. rsc.org |

| Reductive | Metal Carbonyls (e.g., Mo(CO)₆) + H₂O | Reductive cleavage of the N-O bond via metal complex | β-Amino enones. rsc.org |

| Electrophilic | Fluorinating Agents (e.g., Selectfluor®) | Electrophilic attack followed by N–O bond cleavage | Tertiary fluorinated carbonyl compounds. researchgate.net |

Spectroscopic Characterization and Structural Elucidation Methodologies for 3,4,5 Trimethylisoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignment of Methyl Groups

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds, and it is particularly instrumental in assigning the specific positions of the three methyl groups on the isoxazole (B147169) ring of 3,4,5-trimethylisoxazole. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the protons of the three methyl groups would appear as distinct singlets, with their chemical shifts influenced by their position on the isoxazole ring. The methyl group at the C5 position is typically shifted further downfield compared to the methyl groups at the C3 and C4 positions due to the influence of the adjacent oxygen and nitrogen atoms in the heterocyclic ring.

¹³C NMR spectroscopy provides even clearer evidence for the positional assignment. The carbon atoms of the isoxazole ring (C3, C4, and C5) will resonate at characteristic chemical shifts, which are well-documented for isoxazole derivatives. The attached methyl groups will also have distinct ¹³C chemical shifts. Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to definitively correlate the proton signals with their directly attached carbon atoms (HSQC) and with neighboring carbon atoms (HMBC), thereby confirming the precise location of each methyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 3-CH₃ | ~2.2 | ~10 |

| 4-CH₃ | ~1.9 | ~7 |

| 5-CH₃ | ~2.4 | ~12 |

| C3 | - | ~158 |

| C4 | - | ~110 |

| C5 | - | ~168 |

Note: These are approximate predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the various bonds within the molecule.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (methyl) | 2950-2850 | Strong |

| C=N Stretch (ring) | 1650-1550 | Medium |

| C=C Stretch (ring) | 1600-1500 | Medium-Weak |

| C-H Bend (methyl) | 1450-1375 | Medium |

| C-O-N Stretch (ring) | 1300-1000 | Medium-Strong |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (111.14 g/mol ). chemsrc.com

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. The energetic molecular ion can break apart into smaller, charged fragments. The analysis of the mass-to-charge ratio (m/z) of these fragments can help to piece together the structure of the original molecule. Common fragmentation pathways for isoxazoles involve cleavage of the N-O bond and subsequent ring opening, leading to the formation of characteristic fragment ions. chemguide.co.uk For this compound, fragments corresponding to the loss of methyl groups or other small neutral molecules would be expected.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 112.07569 |

| [M+Na]⁺ | 134.05763 |

| [M-H]⁻ | 110.06113 |

| [M]⁺ | 111.06786 |

Source: PubChemLite uni.lu

Advanced X-ray Crystallography for Solid-State Structural Determination of Derivatives and Adducts

This technique would be particularly useful for confirming the structure of more complex molecules derived from this compound or for studying its interactions with other molecules in co-crystals or adducts. nih.gov The detailed structural information provided by X-ray crystallography is considered the gold standard for molecular structure determination and can provide crucial insights that complement the data obtained from spectroscopic methods. researchgate.netnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), PM3)

Quantum chemical calculations are fundamental tools for investigating the electronic properties and reactivity of molecules from first principles. Methods like DFT and the semi-empirical PM3 are used to solve the Schrödinger equation (or its density-based equivalent) to determine a molecule's structure and energy.

A theoretical analysis of 3,4,5-trimethylisoxazole would involve optimizing its molecular geometry to find the most stable arrangement of its atoms. Following optimization, calculations would reveal key aspects of its electronic nature.

Electronic Structure and Bonding: The calculations would describe the molecular orbitals, showing how atomic orbitals from carbon, nitrogen, oxygen, and hydrogen combine. This would characterize the nature of the covalent bonds within the isoxazole (B147169) ring and the attached methyl groups.

Charge Distribution: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This reveals the distribution of electron density across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For instance, the nitrogen and oxygen heteroatoms in the isoxazole ring would be expected to carry negative partial charges due to their high electronegativity.

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting chemical reactivity. ijpcbs.comwikipedia.orgdntb.gov.ua It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO & LUMO: The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. dntb.gov.ua The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. dntb.gov.ua FMO analysis of this compound would map the spatial distribution of these orbitals to predict the sites most susceptible to nucleophilic or electrophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgpmf.unsa.ba A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. pmf.unsa.ba Conversely, a small gap indicates that a molecule is more reactive. wikipedia.org Calculating this gap for this compound would provide a quantitative measure of its stability.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes only, as specific data is unavailable.

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | - |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |

| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | - |

Molecular Modeling and Simulation

Molecular modeling and simulation extend quantum calculations to study how a molecule behaves in different environments and how its chemical reactions proceed.

The properties and behavior of a molecule can change significantly in a solvent compared to the gas phase. Solvation models are used to simulate these effects.

Polarizable Continuum Model (PCM): PCM is an efficient method to model the effects of a solvent by representing it as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. irjweb.com A PCM study on this compound would place the molecule in a virtual cavity within this dielectric continuum. This approach allows for the calculation of how the solvent influences the molecule's electronic structure, charge distribution, and stability. Such a study could predict changes in its dipole moment and reactivity in various solvents (e.g., water, ethanol, chloroform).

Computational chemistry is invaluable for mapping out the pathways of chemical reactions. rsc.org For this compound, this could involve studying its synthesis (e.g., via cycloaddition reactions) or its degradation pathways.

Reaction Mechanisms and Transition States: By modeling the interaction of reactants, chemists can calculate the energy profile of a reaction pathway. This involves locating the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's activation energy and rate. For a reaction involving this compound, computational methods would be used to identify the structures of reactants, intermediates, transition states, and products, providing a detailed, step-by-step understanding of the reaction mechanism.

Advanced Applications in Chemical Sciences

Role as a Synthetic Building Block

The fully substituted nature of the 3,4,5-trimethylisoxazole ring makes it a potentially stable and versatile building block in organic synthesis. The methyl groups at the 3-, 4-, and 5-positions can be functionalized through various synthetic transformations to introduce a wide array of chemical moieties.

Precursor in the Synthesis of More Complex Isoxazole (B147169) Derivatives and Heterocyclic Systems

The isoxazole core of this compound can serve as a foundational structure for the elaboration of more complex molecules. While direct examples involving this compound are not extensively documented, the general reactivity of the isoxazole ring suggests several synthetic possibilities. For instance, the methyl groups could potentially undergo oxidation or halogenation to introduce reactive handles for further chemical modifications. These modifications could pave the way for the synthesis of novel isoxazole derivatives with tailored electronic and steric properties.

Furthermore, the isoxazole ring itself can participate in ring-opening and rearrangement reactions under specific conditions, providing access to other heterocyclic systems. This latent functionality makes isoxazoles, in general, valuable precursors in synthetic chemistry.

Intermediate in Multi-Step Organic Transformations

In the context of multi-step organic synthesis, this compound could function as a key intermediate. Its synthesis from readily available starting materials and its subsequent transformation into more complex target molecules would be a hallmark of its utility. The stability of the isoxazole ring under a variety of reaction conditions makes it an attractive scaffold to carry through a synthetic sequence. The methyl substituents can also play a role in directing the stereochemistry of reactions on adjacent parts of a larger molecule, a common strategy in the total synthesis of natural products.

Catalysis and Ligand Design in Organic Synthesis

The nitrogen and oxygen atoms within the isoxazole ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic suggests that derivatives of this compound could be developed as ligands for transition metal catalysis.

By introducing appropriate functional groups onto the methyl positions or by directly utilizing the heteroatoms of the isoxazole ring, ligands with specific steric and electronic properties could be designed. These ligands could find applications in a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The rigid framework of the isoxazole ring can provide a well-defined coordination geometry around a metal center, which is often crucial for achieving high catalytic activity and selectivity.

Applications in Agrochemical Chemistry

The isoxazole moiety is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this heterocyclic core. These compounds exhibit a broad range of biological activities, including herbicidal, fungicidal, and insecticidal properties.

Exploration of Biological Activities and Mechanisms Non Clinical Focus

Antiviral Activity Investigations

No published studies were found that investigate the antiviral activity of 3,4,5-Trimethylisoxazole against any class of viruses. The isoxazole (B147169) scaffold has been incorporated into molecules with antiviral effects, but this specific trimethylated derivative has not been a subject of such research.

Anticancer Potential and Molecular Interactions

There is a lack of research into the anticancer potential of this compound. Studies on its effects on cancer cell lines, mechanisms of action, or specific molecular interactions with anticancer targets have not been reported in the available scientific literature. While the isoxazole core is a point of interest in the development of anticancer agents, the specific contributions of the 3,4,5-trimethyl substitution pattern remain unexplored.

Q & A

Q. What are the standard synthetic routes for preparing 3,4,5-trimethylisoxazole, and what critical reaction parameters must be controlled?

Answer: The primary synthesis involves condensation reactions between nitroalkanes (e.g., nitroethane) and aldehydes/ketones under alkaline conditions. For example, this compound is formed via cyclization of nitroethane with alkalis, though the exact mechanism remains unresolved. Key parameters include:

- Substrate selection : Nitroethane reacts efficiently, while nitromethane undergoes undesired side reactions .

- Reagent stoichiometry : Precise molar ratios of nitro compounds to carbonyl derivatives are critical to avoid oligomerization.

- Temperature control : Reactions often require reflux conditions (e.g., 18 hours in DMSO at elevated temperatures) to achieve cyclization .

Q. How should researchers handle this compound safely in laboratory settings?

Answer: Safety protocols must align with GHS hazard classifications (H315, H319, H302):

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Emergency response : For spills, use absorbent materials and neutralize with sodium bicarbonate. Contaminated surfaces require thorough washing with ethanol-water mixtures .

- Storage : Store in sealed containers under inert gas (argon/nitrogen) to prevent oxidation .

Q. What analytical techniques are essential for characterizing purity and structural integrity of this compound?

Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity (>98%) .

- Spectroscopy : H NMR (δ 2.1–2.4 ppm for methyl groups) and IR (C=N stretch at 1610–1630 cm) validate structural features .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points (141–143°C) and polymorphic stability .

Advanced Research Questions

Q. How can mechanistic ambiguities in the formation of this compound from nitroalkanes be resolved?

Answer: Current hypotheses suggest tautomerism or nitro-ene intermediates, but experimental validation is lacking. Methodological approaches include:

- Isotopic labeling : Use N-labeled nitroethane to track nitrogen migration during cyclization .

- Kinetic studies : Monitor reaction progress via in situ FTIR to identify rate-determining steps .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can simulate transition states and propose viable pathways .

Q. What catalytic strategies improve regioselectivity in [3+2] cycloaddition syntheses of substituted isoxazoles?

Answer:

- Lewis acid catalysis : Indium chloride (InCl) enhances regioselectivity in reactions between acrylonitrile and nitro compounds, achieving >90% yield for this compound .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor cycloaddition over side reactions like nitrile hydrolysis .

- Temperature modulation : Lower temperatures (0–5°C) reduce kinetic competition, directing selectivity toward the isoxazole core .

Q. How do electronic and steric factors influence substrate compatibility in isoxazole ring formation?

Answer:

- Electronic effects : Electron-withdrawing groups (e.g., nitro) on aldehydes accelerate cyclization but may deactivate the nitroalkane partner .

- Steric hindrance : Bulky substituents (e.g., 2,4-dichlorophenoxy) reduce reaction efficiency by impeding enolate formation .

- Substrate screening : Systematic variation of nitroalkane chain length (C2–C4) reveals optimal reactivity for nitroethane .

Q. What experimental frameworks are recommended for evaluating the biological activity of isoxazole derivatives?

Answer:

- In vitro assays : Use MTT assays to screen for antiproliferative activity against cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition studies : Test acetylcholinesterase (AChE) inhibition via Ellman’s method, using this compound as a scaffold for hybrid molecules .

- Docking simulations : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., tubulin for anticancer activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.